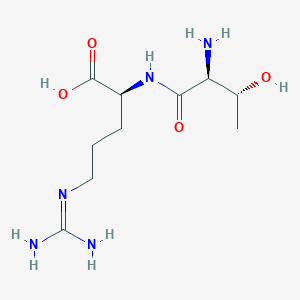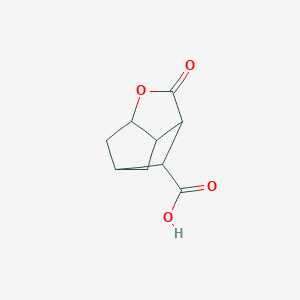
3, Hexahydro-2-oxo-, stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3, Hexahydro-2-oxo-, stereoisomer, also known as 3,4-Methylenedioxy Pyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential scientific research applications due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
MDPV has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This interaction results in the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels can have a range of effects on behavior and cognition, making MDPV a useful tool for studying the role of dopamine in these processes.
Mécanisme D'action
MDPV works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synapse, leading to a range of effects on behavior and cognition. MDPV has also been shown to interact with the norepinephrine transporter and serotonin transporter, although its effects on these systems are less well-understood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MDPV are complex and depend on a range of factors, including dose, route of administration, and individual differences in metabolism. At low doses, MDPV can produce stimulant effects, such as increased energy, alertness, and euphoria. However, at higher doses, it can produce more negative effects, such as paranoia, anxiety, and psychosis. MDPV has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure, which can be dangerous at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It also has a unique mechanism of action, making it a useful tool for studying the role of dopamine in behavior and cognition. However, MDPV also has several limitations. It can be difficult to control for individual differences in metabolism, which can affect the results of experiments. It also has potential negative effects on behavior and cognition, making it important to use caution when interpreting results.
Orientations Futures
There are several future directions for research on MDPV. One area of interest is the development of new compounds that can selectively target the dopamine transporter, without affecting other neurotransmitter systems. This could lead to new treatments for disorders such as ADHD and depression. Another area of interest is the development of new methods for studying the effects of MDPV on behavior and cognition, such as animal models or in vitro assays. Finally, there is a need for more research on the potential negative effects of MDPV, particularly at high doses, in order to better understand its safety profile.
Conclusion
In conclusion, 3, Hexahydro-2-oxo-, stereoisomer, or MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential scientific research applications, particularly in the field of neuroscience. MDPV has a unique mechanism of action and has been shown to interact with the dopamine transporter, making it a useful tool for studying the role of dopamine in behavior and cognition. While MDPV has several advantages for use in lab experiments, it also has potential negative effects on behavior and cognition, making it important to use caution when interpreting results. There are several future directions for research on MDPV, including the development of new compounds and methods for studying its effects.
Méthodes De Synthèse
MDPV can be synthesized through a multi-step process that involves the reaction of piperonal with propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through recrystallization. This synthesis method has been well-established in the literature, and MDPV can be obtained in high yields and purity.
Propriétés
Numéro CAS |
5411-71-2 |
|---|---|
Nom du produit |
3, Hexahydro-2-oxo-, stereoisomer |
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-3-1-4-5(2-3)13-9(12)7(4)6/h3-7H,1-2H2,(H,10,11) |
Clé InChI |
HAQPSNHNVBEWRO-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)O)C(=O)O3 |
SMILES canonique |
C1C2CC3C1C(C2C(=O)O)C(=O)O3 |
Autres numéros CAS |
5078-80-8 5411-71-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



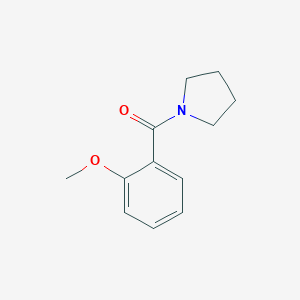
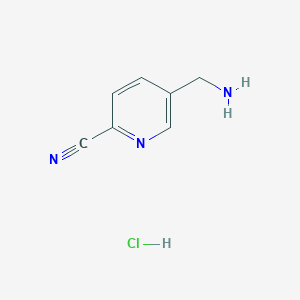


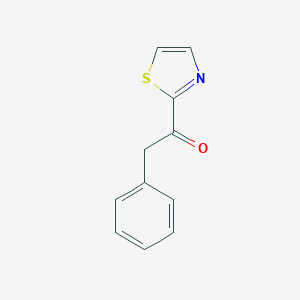
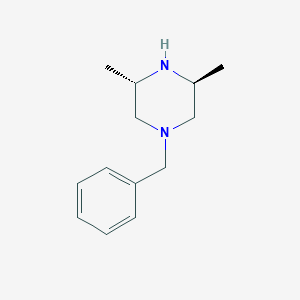

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

